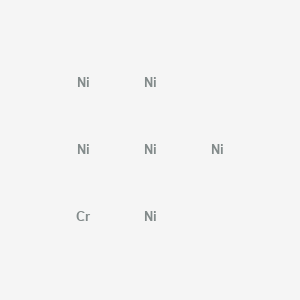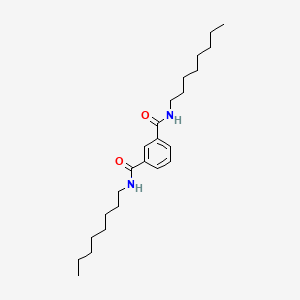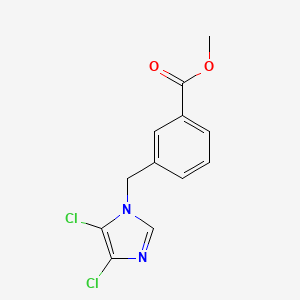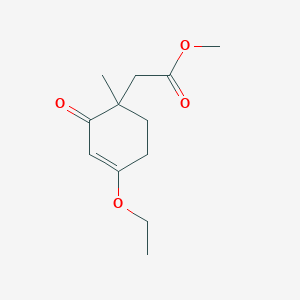![molecular formula C16H25FOSi B12556799 tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane CAS No. 192998-07-5](/img/structure/B12556799.png)
tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane is an organosilicon compound with a complex structure that includes a tert-butyl group, a fluoro-substituted oxirane ring, and a phenylethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluoro-substituted epoxide with a phenylethyl group under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride, to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of alkanes or other reduced products.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .
Applications De Recherche Scientifique
tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or other biological processes.
Mécanisme D'action
The mechanism by which tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organosilicon compounds with fluoro-substituted oxirane rings or phenylethyl groups. Examples include:
- tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]methylsilane
- tert-Butyl[2-chloro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane .
Uniqueness
The uniqueness of tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
192998-07-5 |
|---|---|
Formule moléculaire |
C16H25FOSi |
Poids moléculaire |
280.45 g/mol |
Nom IUPAC |
tert-butyl-[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]-dimethylsilane |
InChI |
InChI=1S/C16H25FOSi/c1-15(2,3)19(4,5)16(17)14(18-16)12-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |
Clé InChI |
URQDNZKQNXLGPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C1(C(O1)CCC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)







![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)
![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)

